molecular formula C28H52N4O8 B556574 Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate CAS No. 137076-54-1

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate

Cat. No.: B556574
CAS No.: 137076-54-1
M. Wt: 572.7 g/mol
InChI Key: RVUXZXMKYMSWOM-UHFFFAOYSA-N
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Description

DOTA-tri(t-butyl ester): , also known as 1,4,7,10-tetraazacyclododecane-1,4,7-tris-tert-butyl acetate-10-acetic acid, is a macrocyclic compound widely used in the field of chemistry and medicine. It is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which is known for its ability to form stable complexes with metal ions. This property makes DOTA-tri(t-butyl ester) an essential component in the development of imaging agents and therapeutic compounds .

Biochemical Analysis

Biochemical Properties

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate can be employed to prepare gadolinium ion functionalized with DOTA-LAE (lactobionic acid-ethylenediamine), which is used as a contrast agent for magnetic resonance imaging (MRI) . It can also be used to prepare DOTA-conjugates of ursolic acid and ZD 2 peptide 64 Cu-DOTA conjugates . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.

Molecular Mechanism

It is known to be involved in the preparation of various complexes , but the details of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not specified in the available literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DOTA-tri(t-butyl ester) typically involves the reaction of cyclen (1,4,7,10-tetraazacyclododecane) with tert-butyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The resulting product is then purified using techniques such as column chromatography .

Industrial Production Methods: In industrial settings, the production of DOTA-tri(t-butyl ester) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is often produced in bulk and supplied to research laboratories and pharmaceutical companies .

Chemical Reactions Analysis

Types of Reactions: DOTA-tri(t-butyl ester) undergoes various chemical reactions, including:

    Substitution Reactions: The tert-butyl ester groups can be replaced with other functional groups through nucleophilic substitution reactions.

    Complexation Reactions: The compound forms stable complexes with metal ions such as gallium, indium, and yttrium. .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: DOTA-tri(t-butyl ester) is used as a chelating agent in the synthesis of metal complexes. These complexes are studied for their stability and reactivity, which are important for various chemical applications .

Biology: In biological research, DOTA-tri(t-butyl ester) is used to label biomolecules such as peptides and proteins. The labeled biomolecules are used in studies involving receptor binding, enzyme activity, and cellular uptake .

Medicine: The compound is widely used in the development of imaging agents for positron emission tomography (PET) and magnetic resonance imaging (MRI). It is also used in the synthesis of therapeutic agents for targeted radionuclide therapy .

Industry: In the industrial sector, DOTA-tri(t-butyl ester) is used in the production of diagnostic and therapeutic agents. It is also used in the development of new materials with specific properties .

Mechanism of Action

Mechanism: DOTA-tri(t-butyl ester) exerts its effects by forming stable complexes with metal ions. The macrocyclic structure of the compound provides a high degree of stability to the metal complexes, which is essential for their use in imaging and therapeutic applications .

Molecular Targets and Pathways: The primary molecular targets of DOTA-tri(t-butyl ester) are metal ions such as gallium, indium, and yttrium. The compound forms complexes with these ions, which can then be used to target specific biological pathways or tissues in the body .

Comparison with Similar Compounds

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)
  • DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-tris-acetic acid)
  • NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid)

Comparison:

Properties

IUPAC Name

2-[4,7,10-tris[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H52N4O8/c1-26(2,3)38-23(35)19-30-12-10-29(18-22(33)34)11-13-31(20-24(36)39-27(4,5)6)15-17-32(16-14-30)21-25(37)40-28(7,8)9/h10-21H2,1-9H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUXZXMKYMSWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H52N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90469329
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137076-54-1
Record name [4,7,10-Tris(2-tert-butoxy-2-oxoethyl)-1,4,7,10-tetraazacyclododecan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90469329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate
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Record name Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetate contribute to the anti-thrombogenic properties of the endothelium-mimicking surface?

A: this compound acts as a chelating agent for copper ions (Cu2+). This complex, denoted as DTris@Cu in the study, is then grafted onto the surface of the medical device. DTris@Cu possesses the ability to generate nitric oxide (NO). [] Nitric oxide is a known vasodilator and inhibitor of platelet aggregation, playing a crucial role in the natural anti-thrombogenic properties of healthy endothelium. By releasing NO, the modified surface actively combats thrombosis.

Q2: What are the advantages of combining this compound with Hyaluronic Acid in this application?

A: The research utilizes a two-pronged approach to mimic the endothelium. this compound, through its copper complex, provides the "active attack" by generating NO. Hyaluronic acid (HA), on the other hand, contributes to the "zone defense." HA is a major component of the glycocalyx, a protective layer on the endothelial surface that repels platelets and other cells. [] By incorporating HA into the surface modification, the researchers created a physical barrier against thrombosis and biofouling, further enhancing the efficacy of the NO release.

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